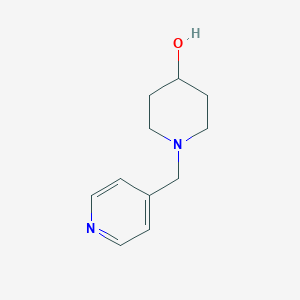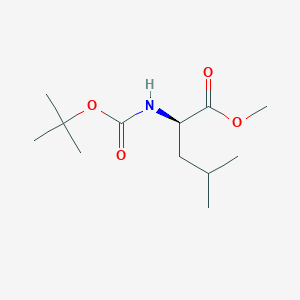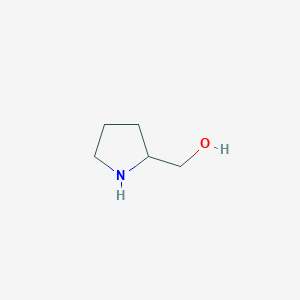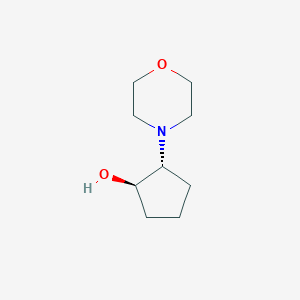
2-Phenylthio-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthio-3-methylpyridine (PTMP) is a heterocyclic compound that belongs to the family of thioether-containing pyridines. PTMP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Phenylthio-3-methylpyridine is not fully understood. However, it is believed that 2-Phenylthio-3-methylpyridine exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-Phenylthio-3-methylpyridine has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-Phenylthio-3-methylpyridine has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell signaling.
Biochemische Und Physiologische Effekte
2-Phenylthio-3-methylpyridine has been found to exhibit various biochemical and physiological effects. For example, 2-Phenylthio-3-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-Phenylthio-3-methylpyridine has also been found to disrupt bacterial cell membranes, leading to cell death. Furthermore, 2-Phenylthio-3-methylpyridine has been shown to inhibit the growth of fungi by disrupting the fungal cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenylthio-3-methylpyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. 2-Phenylthio-3-methylpyridine is also stable under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. Furthermore, 2-Phenylthio-3-methylpyridine can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-Phenylthio-3-methylpyridine research. One area of interest is the development of 2-Phenylthio-3-methylpyridine-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the use of 2-Phenylthio-3-methylpyridine as a building block for the synthesis of novel bioactive compounds. Furthermore, the mechanism of action of 2-Phenylthio-3-methylpyridine needs to be further elucidated to fully understand its biological activities. Finally, the development of more efficient synthesis methods for 2-Phenylthio-3-methylpyridine can help to facilitate its use in various research applications.
Conclusion
In conclusion, 2-Phenylthio-3-methylpyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 2-Phenylthio-3-methylpyridine has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as promising results in inhibiting the growth of cancer cells. 2-Phenylthio-3-methylpyridine has several advantages for lab experiments, including ease of synthesis and stability under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations, including low solubility in water and toxicity at high concentrations. There are several future directions for 2-Phenylthio-3-methylpyridine research, including the development of 2-Phenylthio-3-methylpyridine-based drugs and the elucidation of its mechanism of action.
Synthesemethoden
2-Phenylthio-3-methylpyridine can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-methylpyridine with phenylmagnesium bromide, followed by the reaction with sulfur to form the thioether bond. The final product can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Phenylthio-3-methylpyridine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-Phenylthio-3-methylpyridine has also shown promising results in inhibiting the growth of cancer cells. Furthermore, 2-Phenylthio-3-methylpyridine has been used as a building block in the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
19520-22-0 |
|---|---|
Produktname |
2-Phenylthio-3-methylpyridine |
Molekularformel |
C12H11NS |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3 |
InChI-Schlüssel |
CLFVYGXPKXNCAD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
Synonyme |
2-phenylthio-3-methylpyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)




![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)




![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)

![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)